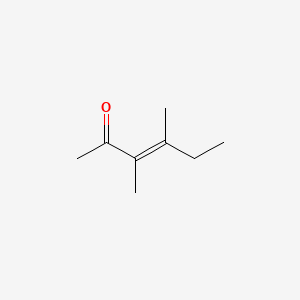

3-Hexen-2-one, 3,4-dimethyl-, (E)-

Description

Contextualization within Unsaturated Ketone Chemistry and Stereoisomerism

α,β-Unsaturated ketones, or enones, are a pivotal class of compounds in organic synthesis due to the presence of two reactive electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. wikipedia.org This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon, with the outcome often dictated by the nature of the nucleophile and the reaction conditions. wikipedia.orglibretexts.org

The reactivity of enones can be influenced by steric and electronic effects. acs.org In the case of (E)-3,4-dimethyl-3-hexen-2-one, the presence of four alkyl groups on the double bond creates significant steric hindrance. This steric crowding can impede or prevent reactions that are common for less substituted enones, such as certain conjugate additions. wikipedia.org

Stereoisomerism is a critical aspect of the chemistry of this compound. The "(E)" designation refers to the arrangement of priority groups on opposite sides of the double bond, a consequence of restricted rotation. wikipedia.org The synthesis of tetrasubstituted alkenes with high stereoselectivity (i.e., producing the desired E or Z isomer) is a significant challenge in organic synthesis. organic-chemistry.orgacs.orgacs.org

Overview of Research Trajectories for Related Enone Systems

Given the limited direct research on (E)-3,4-dimethyl-3-hexen-2-one, examining the research trajectories of structurally related enones provides valuable context.

Synthesis and Reactivity of Sterically Hindered Enones: A major focus of research in this area is the development of new synthetic methods to access sterically hindered enones and to control their subsequent reactions. For instance, conjugate addition to tetrasubstituted cyclic enones has been achieved using copper-catalyzed reactions with organozinc reagents to create all-carbon quaternary stereocenters. organic-chemistry.org The development of organocatalytic methods for conjugate additions to sterically demanding enones is another active area of investigation. acs.orgnih.gov

Photochemical Reactions: The photochemistry of enones is a well-established field of study. researchgate.netscripps.edu Enones can undergo [2+2] cycloadditions with alkenes upon photoexcitation. wikipedia.org For sterically hindered enones, intramolecular reactions can sometimes be favored over intermolecular ones, leading to complex polycyclic structures. acs.org Research into the use of chiral Lewis acids to catalyze these photochemical reactions enantioselectively is an emerging trend. researchgate.net

Biological Activity of α,β-Unsaturated Ketones: The α,β-unsaturated ketone moiety is present in numerous natural products and pharmacologically active compounds. nih.gov These compounds have been investigated for a range of biological activities. researchgate.net It is believed that the electrophilic nature of the β-carbon, which allows for covalent binding to biological nucleophiles like cysteine residues in proteins, is key to their activity. nih.gov

Properties

CAS No. |

20685-46-5 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(E)-3,4-dimethylhex-3-en-2-one |

InChI |

InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h5H2,1-4H3/b7-6+ |

InChI Key |

WRHRFVOAEDXVPC-VOTSOKGWSA-N |

Isomeric SMILES |

CC/C(=C(\C)/C(=O)C)/C |

Canonical SMILES |

CCC(=C(C)C(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for E 3,4 Dimethyl 3 Hexen 2 One and Its Analogues

Organometallic Approaches in Stereoselective Synthesis

Organometallic reagents and catalysts are indispensable tools for the stereoselective formation of carbon-carbon bonds. Their application is crucial for controlling the geometry of the double bond in compounds like (E)-3,4-dimethyl-3-hexen-2-one.

While palladium catalysis is more established for carbonylation reactions rsc.org, nickel-catalyzed methods have emerged as powerful, atom-economical alternatives for generating α,β-unsaturated ketones. nih.govresearchgate.net A notable aldehyde-free approach involves the nickel-catalyzed hydroacylation of terminal alkynes with thioesters. bohrium.comresearchgate.net This method provides non-tethered (E)-enones with excellent regio- and stereoselectivity under mild conditions. nih.govresearchgate.net

The reaction couples a terminal alkyne with an S-2-pyridyl thioester as the acylating agent, using zinc metal as a reductant and water as a proton source. researchgate.netbohrium.com This process avoids the need for pre-functionalized aldehydes and proceeds via an anti-Markovnikov selective coupling, yielding the desired E-isomer predominantly. nih.govresearchgate.net

Table 1: Nickel-Catalyzed Hydroacylation of Various Alkynes with Thioesters Reaction conditions typically involve a thioester, 1.5 equivalents of an alkyne, a nickel catalyst, and a reducing agent in a suitable solvent.

| Alkyne Substrate | Thioester Acylating Agent | Product (E-enone) | Yield (%) | Reference |

| Phenylacetylene | S-(pyridin-2-yl) benzothioate | (E)-1,3-diphenylprop-2-en-1-one | 95% | researchgate.net |

| 1-Octyne | S-(pyridin-2-yl) benzothioate | (E)-1-phenyl-2-decen-1-one | 81% | researchgate.net |

| 4-Phenyl-1-butyne | S-(pyridin-2-yl) benzothioate | (E)-1,6-diphenylhex-2-en-1-one | 86% | researchgate.net |

| Phenylacetylene | S-(pyridin-2-yl) 2-methylpropanethioate | (E)-4-methyl-1-phenylpent-1-en-3-one | 78% | researchgate.net |

Other related transformations include palladium-catalyzed carbonylation of vinyl triflates, which can produce α,β-unsaturated aldehydes, esters, and amides from ketone precursors. acs.orgresearchgate.net Although not nickel-based, these methods highlight the utility of carbonylation in accessing unsaturated carbonyl compounds from readily available starting materials. rsc.org

Organocopper reagents, particularly lithium diorganocuprates (Gilman reagents), are renowned for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is highly effective for forming carbon-carbon bonds at the β-position of an enone. chemistrysteps.comyoutube.com While standard conjugate addition is powerful, synthesizing a tetrasubstituted enone like (E)-3,4-dimethyl-3-hexen-2-one often requires more advanced strategies.

A highly effective method involves the stereoretentive cross-coupling of stereodefined secondary alkylcopper reagents with 3-halogeno-α,β-unsaturated carbonyl derivatives. nih.gov This approach allows for the precise construction of γ-chiral enones and related structures. The alkylcopper reagents are typically prepared from alkyl iodides via an iodine-lithium exchange followed by transmetalation with a copper salt. nih.gov The subsequent coupling with a 3-bromo- (B131339) or 3-iodo-enone proceeds with high retention of configuration.

Table 2: Stereoretentive Cross-Coupling of Alkylcopper Reagents with 3-Halogeno-Unsaturated Carbonyls Data extracted from studies on stereoselective cross-couplings.

| Secondary Alkylcopper Reagent | 3-Halogeno-Unsaturated Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| syn-4b | (Z)-Ethyl 3-iodoacrylate | syn-3a | 66% | 96:4 | nih.gov |

| anti-4b | (Z)-Ethyl 3-iodoacrylate | anti-3a | 70% | 6:94 | nih.gov |

| syn-4b | (Z)-3-Iodo-3-methyl-but-2-enoate | syn-3g | 73% | 95:5 | nih.gov |

| anti-4b | (Z)-3-Iodo-3-methyl-but-2-enoate | anti-3g | 81% | 5:95 | nih.gov |

This methodology provides a direct route to complex, stereodefined α,β-unsaturated ketones and esters that would be difficult to access through traditional conjugate addition or condensation reactions.

Multi-step Synthetic Pathways from Diverse Precursors

The construction of complex molecules often necessitates multi-step synthetic sequences, where each step systematically builds towards the final target. libretexts.orgyoutube.com For sterically hindered ketones like (E)-3,4-dimethyl-3-hexen-2-one and its analogues, such pathways are often required.

A classic example is the synthesis of the cyclic analogue, 3,4-dimethyl-2-cyclohexenone. One reported pathway begins with the Reformatsky reaction between γ-acetylvaleronitrile and ethyl bromoacetate, followed by hydrolysis and cyclization to form the target cyclohexenone ring system. acs.org Another well-established route to substituted cyclohexenones is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. orgsyn.org

For acyclic systems, the Aldol condensation is a fundamental C-C bond-forming reaction that can produce α,β-unsaturated ketones after a subsequent dehydration step. wikipedia.org However, achieving the specific tetrasubstituted pattern of (E)-3,4-dimethyl-3-hexen-2-one via this method would require careful control over regioselectivity (i.e., which enolate is formed) and the geometry of the resulting double bond.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, offer a more controlled method for alkene synthesis. wikipedia.orgorganic-chemistry.org Conceptually, a stabilized phosphorus ylide could be reacted with an appropriate electrophile to construct the target enone. For instance, reacting the ylide derived from 2-bromopropane (B125204) and triphenylphosphine (B44618) with 2-methyl-butanoyl chloride could potentially form the desired backbone, although steric hindrance would be a significant challenge.

Table 3: Conceptual Multi-step Synthesis of a Cyclohexenone Analogue Based on the synthesis of 3,4-dimethyl-2-cyclohexenone. acs.org

| Step | Starting Materials | Reagents | Intermediate/Product | Purpose |

| 1 | γ-Acetylvaleronitrile, Ethyl bromoacetate | Zinc | Ethyl ε-cyano-β-hydroxy-β,γ-dimethylcaproate | Reformatsky Reaction to build carbon backbone |

| 2 | Ethyl ε-cyano-β-hydroxy-β,γ-dimethylcaproate | Conc. HCl | Lactone of ε-cyano-β-hydroxy-β,γ-dimethylcaproic acid | Hydrolysis and Lactonization |

| 3 | Lactone Intermediate | Sodium ethoxide | 3,4-Dimethyl-2-cyclohexenone | Dieckmann-type Condensation/Cyclization |

Derivatization Strategies and Synthesis of Structurally Related Analogues

The α,β-unsaturated ketone moiety is a versatile functional group that can undergo various transformations to create a diverse range of derivatives. wikipedia.org Common derivatization reactions include:

Reduction of the Ketone: Selective reduction of the carbonyl group to a secondary alcohol can be achieved using reagents like sodium borohydride, often leaving the C=C double bond intact.

Hydrogenation of the Alkene: Catalytic hydrogenation (e.g., with H₂/Pd-C) can selectively reduce the C=C double bond, leading to the corresponding saturated ketone.

Epoxidation: The electron-deficient alkene can be epoxidized, often under nucleophilic epoxidation conditions.

Cycloadditions: The enone can act as a dienophile in Diels-Alder reactions or undergo photochemical [2+2] cycloadditions with other alkenes. wikipedia.org

The synthesis of structurally related analogues can be readily achieved by modifying the synthetic methodologies described previously. For example, employing different organocopper reagents in the cross-coupling with 3-halogeno-enones allows for the introduction of various alkyl or aryl groups at the γ-position. nih.gov Similarly, the Wittig reaction provides a platform for creating analogues by varying either the aldehyde or the phosphonium (B103445) ylide component. researchgate.netrsc.org

Table 4: Synthesis of Analogues by Modifying Reagents

| Synthetic Method | Variable Reagent | Substrate | Analogue Product | Reference |

| Organocopper Coupling | Lithium di(p-tolyl)cuprate | (Z)-Ethyl 3-iodoacrylate | (E)-Ethyl 3-(p-tolyl)acrylate | nih.gov |

| Wittig Reaction | Benzaldehyde | α-bromo benzoylmethylene triphenylphosphorane | (Z)-1,3-diphenyl-2-bromoprop-2-en-1-one | researchgate.net |

| Nickel-Catalyzed Hydroacylation | 1-Heptyne | S-(pyridin-2-yl) cyclopropanecarbothioate | (E)-1-cyclopropylnon-1-en-3-one | researchgate.net |

These strategies demonstrate the flexibility of modern synthetic methods in generating libraries of compounds based on the α,β-unsaturated ketone scaffold for further study.

Advanced Spectroscopic Characterization and Analytical Method Development

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (E)-3,4-dimethyl-3-hexen-2-one. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the double bond.

The ¹H NMR spectrum of (E)-3,4-dimethyl-3-hexen-2-one exhibits characteristic signals that correspond to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons on carbons adjacent to the carbonyl group are typically deshielded and appear at a lower field (higher ppm value). In α,β-unsaturated ketones, the vinylic proton's chemical shift is particularly diagnostic for assigning the stereochemistry of the double bond. In the (E)-isomer, the vinylic proton is in closer proximity to the deshielding cone of the carbonyl group, causing its signal to appear at a lower field compared to the corresponding (Z)-isomer.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The carbonyl carbon (C=O) of an α,β-unsaturated ketone typically resonates in the range of 190-210 ppm. The olefinic carbons of the C=C double bond also show characteristic signals in the downfield region of the spectrum. A ¹³C NMR spectrum for this compound is available in public databases, though detailed assignments require further analysis. nih.gov

Quantitative NMR (qNMR) can be employed for the precise determination of the concentration of (E)-3,4-dimethyl-3-hexen-2-one in a sample. This technique relies on the principle that the integrated signal intensity of a specific resonance is directly proportional to the number of corresponding nuclei. By using a certified internal standard with a known concentration, the absolute quantity of the target analyte can be calculated with high accuracy and precision.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-3,4-dimethyl-3-hexen-2-one

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | ~2.3 | ~25 |

| C=O | - | ~200 |

| C-CH₃ (on C=C) | ~1.8 | ~15 |

| C=C-CH₃ | ~1.9 | ~18 |

| C=C (quaternary) | - | ~135 |

| C=C (quaternary) | - | ~140 |

| -CH₂- | ~2.2 | ~30 |

| -CH₃ (ethyl) | ~1.1 | ~12 |

Note: The values in this table are approximate and based on general principles of NMR spectroscopy for α,β-unsaturated ketones. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques in Volatile Profiling and Fragment Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of volatile compounds like (E)-3,4-dimethyl-3-hexen-2-one in complex mixtures. The NIST WebBook and PubChem databases confirm the availability of electron ionization (EI) mass spectra for this compound. frontiersin.orgnih.gov

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used for its identification. For ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. nih.gov This cleavage results in the formation of a stable acylium ion.

For (E)-3,4-dimethyl-3-hexen-2-one, alpha-cleavage can occur on either side of the carbonyl group. Cleavage of the methyl group would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 15 atomic mass units (amu). The analysis of the relative abundance of different fragment ions provides a "fingerprint" that can be compared to spectral libraries for confirmation of the compound's identity.

The study of the fragmentation of α,β-unsaturated ketones, in general, reveals that other fragmentation pathways, such as cleavage of the vinyl group, can also occur. The presence of the double bond can influence the fragmentation process, leading to characteristic ions that aid in the structural elucidation.

Table 2: Major Predicted Fragment Ions in the Electron Ionization Mass Spectrum of (E)-3,4-dimethyl-3-hexen-2-one

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ | Alpha-cleavage of the acetyl methyl group |

| 97 | [M - C₂H₅]⁺ | Cleavage of the ethyl group |

| 83 | [M - C₃H₇]⁺ | Rearrangement and loss of a propyl radical |

| 69 | [C₄H₅O]⁺ | Acylium ion from cleavage at the double bond |

| 43 | [CH₃CO]⁺ | Acylium ion from alpha-cleavage |

Note: This table represents predicted fragmentation patterns based on the general principles of mass spectrometry of ketones. The actual mass spectrum should be consulted for accurate peak intensities.

Infrared (IR) and Other Vibrational Spectroscopic Probes for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes the vibration of molecular bonds at specific frequencies, which are characteristic of the bond type and its chemical environment.

For (E)-3,4-dimethyl-3-hexen-2-one, the most prominent absorption band in the IR spectrum is the stretching vibration of the carbonyl group (C=O). In α,β-unsaturated ketones, this band is typically observed in the region of 1685-1666 cm⁻¹. mdpi.commdpi.com This is a lower frequency compared to saturated ketones (which absorb at around 1715 cm⁻¹) due to the conjugation of the carbonyl group with the C=C double bond, which reduces the double bond character of the C=O bond.

Other important absorption bands in the IR spectrum of this compound include:

C=C stretching: The stretching vibration of the carbon-carbon double bond, which is expected to appear in the region of 1650-1600 cm⁻¹.

C-H stretching: The stretching vibrations of the C-H bonds. The sp² hybridized C-H bonds (if any were present on the double bond) would absorb in the 3100-3000 cm⁻¹ region, while the sp³ hybridized C-H bonds of the methyl and ethyl groups will absorb just below 3000 cm⁻¹.

C-H bending: The bending vibrations of the C-H bonds, which appear in the fingerprint region (below 1500 cm⁻¹) and are more complex to interpret but contribute to the unique spectral fingerprint of the molecule.

The PubChem database indicates the availability of a vapor phase IR spectrum for this compound. nih.gov

Table 3: Characteristic Infrared Absorption Bands for (E)-3,4-dimethyl-3-hexen-2-one

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1685-1666 | Strong |

| Alkene (C=C) | Stretching | 1650-1600 | Medium to Weak |

| Alkyl C-H | Stretching | ~2960-2850 | Strong |

| Alkyl C-H | Bending | ~1465 and ~1375 | Medium |

Chromatographic Methods for Separation and Detection in Complex Environmental and Biological Matrices

Chromatographic techniques are essential for the separation and detection of (E)-3,4-dimethyl-3-hexen-2-one from complex environmental and biological samples, where it may be present at trace levels among numerous other compounds.

Gas Chromatography (GC) is the most common method for the analysis of volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities. The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column is typically used for the analysis of volatile organic compounds. The temperature program of the GC oven is optimized to ensure the efficient separation of the target analyte from other components in the sample. For complex matrices like blood or breath, sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) can be employed to pre-concentrate the volatile analytes and minimize matrix interference. nih.govmdpi.com Two-dimensional gas chromatography (GCxGC) can offer enhanced resolution for very complex samples. nih.gov For the analysis of aldehydes and ketones in environmental samples, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic performance and detection sensitivity. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of α,β-unsaturated ketones. Since (E)-3,4-dimethyl-3-hexen-2-one has a chromophore (the C=O and C=C conjugated system), it can be detected by a UV detector. However, for enhanced sensitivity and selectivity, especially in complex matrices, derivatization is often employed. A common derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable, colored derivative that can be readily detected at a specific wavelength. waters.comauroraprosci.com The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Table 4: General Chromatographic Conditions for the Analysis of (E)-3,4-dimethyl-3-hexen-2-one

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Sample Preparation |

| GC | Non-polar or mid-polar capillary (e.g., DB-5ms) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Headspace, SPME, Derivatization (e.g., PFBHA) |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Vis or Diode Array Detector (DAD) | Derivatization (e.g., DNPH) |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies on Molecular Structure, Conformation, and Electronic Properties

No dedicated quantum chemical studies on the molecular structure, conformation, and electronic properties of (E)-3,4-dimethyl-3-hexen-2-one have been identified in a thorough literature search. Such studies, were they available, would typically employ methods like Density Functional Theory (DFT) to calculate optimized geometries, rotational barriers, and electronic descriptors such as molecular orbital energies (HOMO, LUMO) and electrostatic potential maps. This information would provide fundamental insights into the molecule's stability, reactivity, and intermolecular interactions.

Publicly accessible chemical databases provide some basic computed properties for (E)-3,4-dimethyl-3-hexen-2-one, which are derived from computational models. nih.gov

Table 1: Computed Molecular Properties of (E)-3,4-dimethyl-3-hexen-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O | PubChem nih.gov |

| Molecular Weight | 126.20 g/mol | PubChem nih.gov |

| XLogP3 | 2.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

Computational Modeling of Reaction Kinetics, Transition States, and Energetics in Gas-Phase Reactions

There is no specific literature available on the computational modeling of the reaction kinetics, transition states, or energetics of gas-phase reactions for (E)-3,4-dimethyl-3-hexen-2-one. Research on similar α,β-unsaturated ketones often involves computational investigations of their reactions with atmospheric oxidants like hydroxyl (OH) radicals. These studies typically use computational methods to map potential energy surfaces, identify transition states, and calculate reaction rate constants. The primary reaction mechanisms for unsaturated ketones often involve the addition of OH radicals to the C=C double bond and H-atom abstraction from the alkyl groups. Without specific studies on (E)-3,4-dimethyl-3-hexen-2-one, it is not possible to provide detailed kinetic parameters or energetic profiles for its gas-phase reactions.

Predictive Studies on Stereochemical Outcomes and Isomeric Distribution

A search of the scientific literature did not yield any predictive studies focusing on the stereochemical outcomes and isomeric distribution for the synthesis of (E)-3,4-dimethyl-3-hexen-2-one. Such studies would be valuable for understanding and optimizing its synthesis, which could, for example, involve aldol (B89426) condensation reactions. Computational approaches could be employed to model the transition states of different reaction pathways leading to the (E) and (Z) isomers, thereby predicting their relative formation energies and the expected isomeric ratio under various reaction conditions. However, no such specific predictive studies for this compound have been published.

Biological and Biochemical Contexts of E 3,4 Dimethyl 3 Hexen 2 One

Enzymatic Biotransformations and Metabolic Pathways in Biological Systems (Excluding Human Clinical Data)

Direct studies detailing the enzymatic biotransformation of (E)-3,4-dimethyl-3-hexen-2-one are not extensively documented in publicly available research. However, the metabolism of α,β-unsaturated ketones, the chemical class to which this compound belongs, has been investigated in various biological systems.

Generally, the biotransformation of α,β-unsaturated carbonyl compounds can proceed through two main pathways: the reduction of the carbon-carbon double bond or the reduction of the keto group.

Double Bond Reduction: In mammals, reductase activity capable of saturating the double bond of α,β-unsaturated ketones has been identified in the cytosolic fraction of the liver, lungs, and kidneys. nih.gov This process is typically dependent on NADPH. nih.gov

Keto Group Reduction: The enzymatic reduction of ketones is a widespread biochemical reaction. nih.gov Numerous microorganisms, including species of Beauveria, Pichia, Candida, Kluyveromyces, and Torulaspora, possess ketone reductases that can convert ketones into their corresponding secondary alcohols. google.com For instance, perakine (B201161) reductase (PR) from the plant genus Rauvolfia has been shown to catalyze the enantioselective reduction of various α,β-unsaturated ketones to produce α-chiral allylic alcohols. nih.gov

Another critical metabolic pathway for α,β-unsaturated carbonyls involves conjugation with glutathione (B108866) (GSH). nih.govresearchgate.net This reaction can be followed by the reduction of the carbonyl group. nih.govresearchgate.net However, the efficiency of these subsequent reduction steps can vary between α,β-unsaturated aldehydes and ketones. nih.govresearchgate.net

Table 1: Potential Enzymatic Transformations of α,β-Unsaturated Ketones

| Transformation Type | Enzyme Class | Potential Product | Biological System Example |

| Double Bond Saturation | Reductase | Saturated Ketone | Mammalian Liver Cytosol nih.gov |

| Ketone Reduction | Ketoreductase / Dehydrogenase | Allylic Alcohol | Rauvolfia (plant), Various fungi google.comnih.gov |

| Glutathione Conjugation | Glutathione S-transferase (GST) | GSH Adduct | Mouse Melanoma Cells nih.govresearchgate.net |

Role in Plant Volatile Organic Compound (VOC) Emission and Ecological Interactions

While there is no specific evidence identifying (E)-3,4-dimethyl-3-hexen-2-one as a plant-emitted volatile organic compound (VOC), plants are known to release a vast array of VOCs, including various ketones and hexene derivatives, to mediate their interactions with the environment. psu.eduscielo.org.mxacs.org These compounds play crucial roles in defense, pollination, and communication. nih.govcreative-proteomics.comlandcareresearch.co.nz

Damage to plant tissues, for instance by herbivores, often triggers the release of a class of VOCs known as green leaf volatiles (GLVs). nih.gov The GLV family primarily consists of C6 aldehydes, alcohols, and their esters, which are formed from the lipoxygenase (LOX) pathway. scielo.org.mxnih.gov These compounds can act as signals to repel herbivores, attract natural predators of those herbivores (a form of indirect defense), and alert neighboring plants to potential threats. nih.govcoloradogardener.com

The structural similarity of (E)-3,4-dimethyl-3-hexen-2-one to known plant volatiles and insect semiochemicals suggests a potential, though unconfirmed, role in ecological interactions. For example, various ketones serve as semiochemicals (chemical signals) for insects, mediating behaviors like aggregation, alarm, and host location. numberanalytics.com The methylation of compounds can also affect their uptake and translocation in plants, potentially altering their ecological function. nih.gov

Table 2: Classes of Plant Volatiles and Their Ecological Functions

| Volatile Class | Example Compound(s) | Primary Ecological Function(s) |

| Green Leaf Volatiles (GLVs) | (Z)-3-Hexenal, (Z)-3-Hexen-1-ol | Herbivore deterrence, attraction of predators, plant-plant communication nih.gov |

| Terpenoids | α-Pinene, Linalool, DMNT | Defense, pollinator attraction, herbivore repellence nih.govnih.gov |

| Benzenoids | Methyl Salicylate | Signaling in plant defense nih.gov |

Mechanistic Insights into Interactions with Biological Systems (Excluding Human Clinical or Safety Data)

The mechanisms through which (E)-3,4-dimethyl-3-hexen-2-one might interact with biological systems are not specifically elucidated in the literature. However, insights can be drawn from studies on related α,β-unsaturated ketones and insect olfaction.

Insects detect volatile compounds using a sophisticated olfactory system, primarily located in their antennae. wikipedia.org Odorant molecules enter pores on sensory hairs (sensilla) and bind to odorant-binding proteins (OBPs) in the sensillum lymph. nih.govnih.gov These OBPs transport the odorants to olfactory receptors (ORs) on the dendrites of olfactory receptor neurons (ORNs). nih.govresearchgate.net Insect ORs are ligand-gated ion channels that, upon binding with a specific odorant, open to cause the neuron to fire an electrical signal to the brain. wikipedia.orgnih.gov

The detection of specific compounds is highly dependent on the repertoire of ORs an insect species possesses. frontiersin.org Some ORs are highly specific, while others are broadly tuned. frontiersin.org Techniques like electroantennography (EAG) are used to measure the response of an insect's antenna to specific volatile compounds, helping to identify behaviorally relevant molecules like pheromones or host-plant attractants. researchgate.netwikipedia.orgscielo.brresearchgate.netpeerj.com

As an α,β-unsaturated ketone, (E)-3,4-dimethyl-3-hexen-2-one is an electrophile. Such compounds are known to be reactive and can interact with biological nucleophiles, such as the sulfhydryl groups in cysteine residues of proteins. researchgate.net This reactivity is a key feature in the biological activity of many α,β-unsaturated carbonyls. For instance, some herbivorous insects have evolved specialized ORs to detect toxic plant compounds, such as isothiocyanates (which are also electrophiles), turning a plant's chemical defense into a host-finding cue. nih.gov It is plausible that (E)-3,4-dimethyl-3-hexen-2-one could be detected by specific insect ORs, potentially eliciting either an attractive or aversive behavioral response.

Environmental Fate and Atmospheric Chemistry of E 3,4 Dimethyl 3 Hexen 2 One

Atmospheric Degradation Pathways by Key Oxidants and Their Products

The primary atmospheric loss processes for (E)-3,4-dimethyl-3-hexen-2-one are expected to be its reactions with the hydroxyl radical (•OH) during the daytime, the nitrate (B79036) radical (NO₃•) at night, and to a lesser extent, ozone (O₃). rsc.org

Reaction with Hydroxyl Radicals (•OH):

The dominant degradation pathway for (E)-3,4-dimethyl-3-hexen-2-one during the day is its reaction with the hydroxyl radical. copernicus.org For α,β-unsaturated ketones, this reaction primarily proceeds via the addition of the •OH radical to the carbon-carbon double bond. copernicus.orgnih.gov Hydrogen-atom abstraction from the alkyl groups is considered a minor channel. copernicus.org

Based on studies of similar ketones like 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one, the reaction of (E)-3,4-dimethyl-3-hexen-2-one with •OH radicals is expected to be rapid. copernicus.orgcopernicus.org The subsequent reactions of the resulting radical adduct with oxygen (O₂) and nitric oxide (NO) would lead to a variety of oxygenated products.

Addition to C₃ vs. C₄: The initial addition of the •OH radical can occur at either carbon of the double bond (C₃ or C₄). The branching ratio between these two pathways will influence the final product distribution.

Expected Products: Drawing analogies from the oxidation of 3-methyl-3-penten-2-one, the degradation of (E)-3,4-dimethyl-3-hexen-2-one is likely to produce smaller carbonyl compounds. researchgate.net The oxidation of 3-methyl-3-penten-2-one yields products such as acetoin, acetaldehyde, and biacetyl. copernicus.orgresearchgate.net Similarly, the oxidation of 4-methyl-3-penten-2-one produces acetone (B3395972) and methylglyoxal. copernicus.orgcopernicus.org Therefore, the atmospheric oxidation of (E)-3,4-dimethyl-3-hexen-2-one is anticipated to yield a mixture of carbonyls, such as 2,3-pentanedione (B165514) and butan-2-one, and other smaller oxygenated fragments.

Reaction with Ozone (O₃):

Ozonolysis is another potential degradation pathway for (E)-3,4-dimethyl-3-hexen-2-one. rsc.org The reaction begins with the addition of ozone to the C=C double bond, forming an unstable primary ozonide. This intermediate rapidly decomposes into two sets of smaller molecules: a carbonyl compound and a Criegee intermediate. rsc.orgresearchgate.net

For (E)-3,4-dimethyl-3-hexen-2-one, the two decomposition pathways of the primary ozonide are:

Formation of 2,3-pentanedione and the dimethyl Criegee intermediate, (CH₃)₂COO.

Formation of butan-2-one and the acetyl-methyl Criegee intermediate, CH₃C(O)C(CH₃)OO.

The stabilized Criegee intermediates can then react with various atmospheric species, such as water vapor, SO₂, or NO₂, or undergo unimolecular decay, leading to the formation of acids, hydroperoxides, and other oxygenated compounds. rsc.org Studies on ethyl vinyl ketone have shown that ozonolysis can be a significant source of organic acids like formic acid and propionic acid. rsc.org

Reaction with Nitrate Radicals (NO₃•):

During the nighttime, in the absence of sunlight, the reaction with the nitrate radical can become a significant loss process for unsaturated VOCs. rsc.orgcopernicus.org The reaction of NO₃• with alkenes proceeds via addition to the double bond. The rate of this reaction is highly dependent on the structure of the alkene, particularly the degree of substitution around the double bond. rsc.org For α,β-unsaturated ketones, the presence of the electron-withdrawing carbonyl group generally reduces the reactivity towards NO₃• compared to simple alkenes. researchgate.net

The reaction of (E)-3,4-dimethyl-3-hexen-2-one with NO₃• is expected to form nitrooxy-substituted alkyl radicals. These radicals will then react with O₂ to form peroxy radicals, which can subsequently react with other atmospheric constituents (e.g., NO, NO₂, HO₂) to form a range of nitrogen-containing organic compounds, including organic nitrates. copernicus.orgcopernicus.org

Table 1: Reaction Rate Coefficients of Structurally Similar α,β-Unsaturated Ketones with Key Atmospheric Oxidants

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 3-Methyl-3-penten-2-one | •OH | (6.5 ± 1.2) x 10⁻¹¹ | copernicus.orgcopernicus.org |

| 4-Methyl-3-penten-2-one | •OH | (8.1 ± 1.3) x 10⁻¹¹ | copernicus.orgcopernicus.org |

| 3-Penten-2-one | O₃ | (31 ± 7) x 10⁻¹⁸ | rsc.org |

| 3-Methyl-3-penten-2-one | O₃ | (80 ± 19) x 10⁻¹⁸ | rsc.org |

| 4-Methyl-3-penten-2-one | O₃ | (8.4 ± 0.8) x 10⁻¹⁸ | rsc.org |

| (E)-3-Methyl-3-penten-2-one | NO₃• | (1.55 ± 0.20) x 10⁻¹³ | rsc.org |

| 4-Methyl-3-penten-2-one | NO₃• | (1.44 ± 0.26) x 10⁻¹³ | rsc.org |

Formation of Secondary Atmospheric Products and Contribution to Atmospheric Composition

The atmospheric oxidation of (E)-3,4-dimethyl-3-hexen-2-one leads to the formation of a variety of smaller, more oxygenated compounds. Some of these products can have lower volatility than the parent compound and can partition from the gas phase to the aerosol phase, contributing to the formation and growth of Secondary Organic Aerosol (SOA). researchgate.netresearchgate.net

The products of the degradation pathways described above, such as dicarbonyls, hydroxy carbonyls, and organic nitrates, are all potential contributors to SOA. researchgate.net The formation of SOA is a complex process that depends on the specific oxidation products, their vapor pressures, and ambient conditions such as temperature, relative humidity, and the presence of pre-existing aerosol particles. researchgate.net

While direct SOA yield data for (E)-3,4-dimethyl-3-hexen-2-one is not available, studies on other unsaturated carbonyls and VOCs indicate that they can be significant SOA precursors. researchgate.netresearchgate.net For instance, the oxidation of polycyclic aromatic hydrocarbons (PAHs), which can also be emitted from similar sources as anthropogenic VOCs, has been shown to have significant SOA yields. copernicus.org The multifunctional products expected from the oxidation of (E)-3,4-dimethyl-3-hexen-2-one could undergo further reactions in the particle phase, such as oligomerization, which would further decrease their volatility and enhance their contribution to SOA mass.

Environmental Transport and Persistence Considerations within Atmospheric Systems

The persistence of (E)-3,4-dimethyl-3-hexen-2-one in the atmosphere, and thus its potential for long-range transport, is determined by its atmospheric lifetime. The lifetime (τ) with respect to a specific oxidant is the inverse of the first-order loss rate and can be calculated using the equation:

τ = 1 / (k * [Oxidant])

where k is the reaction rate coefficient and [Oxidant] is the average atmospheric concentration of the oxidant.

Using the rate coefficients for structurally similar compounds from Table 1, we can estimate the atmospheric lifetime of (E)-3,4-dimethyl-3-hexen-2-one.

Lifetime with respect to •OH: Assuming a typical 24-hour average •OH concentration of 1 x 10⁶ molecules cm⁻³, and using a rate coefficient similar to that of 3-methyl-3-penten-2-one (~6.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), the atmospheric lifetime would be approximately 4.3 hours. This suggests that degradation by •OH radicals is a very efficient removal process, limiting the potential for long-range transport.

Lifetime with respect to O₃: With a typical atmospheric O₃ concentration of 7 x 10¹¹ molecules cm⁻³ (around 30 ppb), and a rate coefficient similar to that of 3-methyl-3-penten-2-one (~80 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹), the lifetime would be around 5 hours.

Lifetime with respect to NO₃•: For a typical nighttime NO₃• concentration of 5 x 10⁸ molecules cm⁻³ (around 20 ppt), and a rate coefficient similar to that of (E)-3-methyl-3-penten-2-one (~1.55 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹), the lifetime would be approximately 3.6 hours.

These estimated lifetimes indicate that (E)-3,4-dimethyl-3-hexen-2-one is likely to be removed from the atmosphere relatively quickly, on the order of hours. Its atmospheric impact will therefore be most significant on a local and regional scale, contributing to air quality issues in the vicinity of its emission sources.

Analytical Detection and Characterization in Complex Natural and Industrial Matrices

Occurrence and Identification in Food and Flavor Profiles

The identification of (E)-3,4-dimethyl-3-hexen-2-one in specific food items is not widely documented in dedicated studies. However, its chemical class—unsaturated ketones—is known to be significant in the flavor profiles of many cooked and processed foods. These compounds are often products of the Maillard reaction and lipid oxidation, fundamental chemical transformations that occur during processes like frying, roasting, and baking. hkust.edu.hknih.govnih.govnzherald.co.nzlongdom.org

Potential Formation in Food:

Maillard Reaction: This complex series of reactions between amino acids and reducing sugars is responsible for the browning and flavor development in many cooked foods. hkust.edu.hknih.gov Ketones, including unsaturated ones, are known byproducts of these reactions. hkust.edu.hk The branched-chain structure of (E)-3,4-dimethyl-3-hexen-2-one suggests it could potentially arise from the Maillard reaction involving branched-chain amino acids like isoleucine and valine. kosfaj.orgresearchgate.net

Given these formation pathways, it is plausible that (E)-3,4-dimethyl-3-hexen-2-one could be found in a variety of cooked foods, although specific analytical data is scarce.

Flavor Profile:

Methodologies for Trace Analysis and Quantification in Volatile Chemical Mixtures

The detection and quantification of trace levels of volatile compounds like (E)-3,4-dimethyl-3-hexen-2-one within complex matrices such as food present a significant analytical challenge. The successful analysis relies on sensitive and selective methodologies capable of isolating and identifying target compounds from a background of hundreds of other volatile and non-volatile components.

Key Analytical Techniques:

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds in food and flavor chemistry. nih.gov This powerful method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Sample Preparation and Extraction:

To analyze trace volatile compounds, they must first be isolated and concentrated from the food matrix. Common techniques include:

Headspace Analysis (HS): This technique involves analyzing the vapor phase above a food sample, which contains the most volatile compounds.

Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate volatile and semi-volatile compounds from either the headspace or directly from a liquid sample. This is a widely used, solvent-free method for flavor analysis. montclair.edu

Steam Distillation-Extraction (SDE): This is a classic method for isolating volatile compounds, particularly for a comprehensive analysis of a sample's aroma profile. srce.hr

Detection and Quantification:

Following separation by GC, the mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that acts as a chemical fingerprint. This allows for the identification of (E)-3,4-dimethyl-3-hexen-2-one by comparing its mass spectrum to reference libraries.

For quantification, a known amount of an internal standard is typically added to the sample before extraction. By comparing the peak area of the target compound to that of the internal standard, its concentration in the original sample can be accurately determined.

Advanced Techniques:

Gas Chromatography-Olfactometry (GC-O): This technique combines GC with human sensory perception. As compounds elute from the GC column, they are split between a mass spectrometer and a sniffing port, where a trained panelist can describe the odor of each individual compound. nih.gov This is a crucial tool for identifying which volatile compounds are the key odorants in a complex mixture.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides significantly higher resolution than conventional GC, allowing for the separation of a much larger number of volatile compounds in a single analysis.

The table below summarizes the primary analytical approaches for the detection and characterization of volatile ketones in complex matrices.

| Analytical Step | Methodology | Description |

| Extraction & Concentration | Headspace Solid-Phase Microextraction (HS-SPME) | A coated fiber adsorbs volatile compounds from the headspace above the sample. |

| Steam Distillation-Extraction (SDE) | Volatiles are steam distilled from the sample and simultaneously extracted into a solvent. | |

| Separation | Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. |

| Identification | Mass Spectrometry (MS) | Fragments eluting compounds to produce a unique mass spectrum for identification. |

| Sensory Characterization | Gas Chromatography-Olfactometry (GC-O) | Allows for the sensory evaluation of individual separated volatile compounds by a human assessor. |

| Quantification | Internal Standard Method | A known amount of a reference compound is used to calculate the concentration of the target analyte. |

These methodologies provide the framework for detecting and quantifying (E)-3,4-dimethyl-3-hexen-2-one, contributing to a better understanding of its role in the flavor and aroma of various products.

Future Research Directions and Emerging Methodologies

Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies

The elucidation of reaction mechanisms is fundamental to the advancement of chemical synthesis and the understanding of chemical processes. For a compound like (E)-3,4-dimethyl-3-hexen-2-one, with its potential for various addition and transformation reactions, advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable.

Future research could fruitfully employ in-situ Nuclear Magnetic Resonance (NMR) spectroscopy to gain detailed insights into the kinetics and mechanisms of reactions involving (E)-3,4-dimethyl-3-hexen-2-one. researchgate.net By monitoring the reaction directly in the NMR tube, researchers can identify and characterize transient intermediates, which are often too short-lived to be detected by conventional analytical methods. This would be particularly useful in studying, for example, its behavior in acid-catalyzed reactions or its interactions with various nucleophiles.

Furthermore, time-resolved infrared (IR) spectroscopy presents another powerful tool for probing the mechanistic details of reactions, especially those initiated by light (photochemical reactions). unipr.itnih.govresearchgate.net Given that α,β-unsaturated ketones can undergo various photochemical transformations, such as [2+2] cycloadditions, time-resolved IR could track the vibrational changes in the molecule on timescales ranging from picoseconds to milliseconds, providing a "movie" of the bond-breaking and bond-forming events. nih.gov

Interactive Table: Spectroscopic Data for (E)-3,4-dimethyl-3-hexen-2-one

| Property | Value |

| Molecular Formula | C8H14O |

| IUPAC Name | (E)-3,4-dimethylhex-3-en-2-one |

| CAS Number | 20685-46-5 |

| Molecular Weight | 126.20 g/mol |

Development of Novel Stereoselective and Sustainable Synthetic Routes

The synthesis of tetrasubstituted alkenes with high stereoselectivity remains a significant challenge in organic chemistry. The "(E)-" configuration of 3,4-dimethyl-3-hexen-2-one highlights the importance of controlling the geometry of the double bond during its synthesis.

Future synthetic research should focus on the development of novel stereoselective methods to access this and related tetrasubstituted enones. This could involve exploring new catalytic systems, for instance, those based on transition metals that can control the stereochemical outcome of the reaction. nih.gov Brønsted acid or base catalysis could also be investigated to achieve high stereoselectivity in the formation of the tetrasubstituted double bond. nih.gov

In line with the growing emphasis on green chemistry, the development of sustainable synthetic routes is paramount. This would entail the use of environmentally benign reagents, solvents, and catalysts, as well as energy-efficient reaction conditions. For example, copper-promoted autotandem catalysis using air as the oxidant has been shown to be an efficient method for preparing tetrasubstituted unsymmetrical 1,4-enediones and could be adapted for the synthesis of (E)-3,4-dimethyl-3-hexen-2-one. nih.govacs.org

Elucidating Complex Reaction Networks in Environmental and Biochemical Systems

α,β-Unsaturated ketones are a class of volatile organic compounds (VOCs) that can be emitted into the atmosphere from both natural and anthropogenic sources. copernicus.orgcopernicus.org Their subsequent reactions in the atmosphere can contribute to the formation of secondary organic aerosols (SOA) and ozone, impacting air quality and climate.

A significant area for future research is to elucidate the atmospheric reaction network of (E)-3,4-dimethyl-3-hexen-2-one. This would involve detailed studies of its oxidation initiated by hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). copernicus.orgcopernicus.orgrsc.org By identifying the reaction products and determining the reaction rates, atmospheric models can be refined to better predict the environmental fate and impact of this compound. For instance, studies on similar α,β-unsaturated ketones have shown that their oxidation can lead to the formation of organic acids and other oxygenated species. rsc.org

In biochemical systems, ketones play diverse roles. While the specific biochemical pathways involving (E)-3,4-dimethyl-3-hexen-2-one are uncharacterized, future research could explore its potential metabolism in microorganisms or its interaction with biological macromolecules.

Deeper Exploration of Uncharacterized Biological Roles in Non-Human Organisms

Many simple ketones and unsaturated compounds serve as semiochemicals (signaling chemicals) in the natural world, acting as pheromones or kairomones in insects or as volatile signals in plants.

An intriguing avenue for future investigation is the potential biological role of (E)-3,4-dimethyl-3-hexen-2-one in non-human organisms . For example, many C8 ketones are known to be involved in the biosynthesis of oxylipins in fungi, which can have antagonistic effects on other organisms. researchgate.net Research could focus on whether this compound is produced by any insect or plant species and, if so, what its ecological function might be. This could involve techniques such as gas chromatography-electroantennography (GC-EAG) to test its activity on insect antennae or studies on its effect on plant-pathogen interactions. The cuticular hydrocarbons of insects, which can include unsaturated ketones, are crucial for communication and preventing desiccation, suggesting a potential role for compounds like (E)-3,4-dimethyl-3-hexen-2-one in these processes. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Research

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, offering powerful tools for prediction and discovery.

For (E)-3,4-dimethyl-3-hexen-2-one, AI and ML could be applied to predict its various properties and reactivity . For instance, machine learning models can be trained to predict NMR chemical shifts with high accuracy, which would be a valuable tool for the structural elucidation of this compound and its reaction products. nih.govrsc.orgmdpi.comresearchgate.netualberta.ca

Another promising application is the use of Quantitative Structure-Activity Relationship (QSAR) models to predict the potential toxicity or biological activity of (E)-3,4-dimethyl-3-hexen-2-one. acs.orgnih.govyoutube.comnih.gov By correlating the structural features of a molecule with its biological effects, QSAR can provide initial estimates of its toxicological profile, guiding further experimental studies and risk assessment.

Q & A

Q. Table 1: Key Spectral Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 126 g/mol | |

| CAS Number (E-isomer) | 20685-46-5 | |

| CAS Number (Z-isomer) | 20685-45-4 |

What are the key challenges in distinguishing between (E) and (Z) isomers of 3-Hexen-2-one, 3,4-dimethyl- during structural elucidation?

Advanced Research Considerations:

The primary challenge lies in the subtle differences in physical and spectral properties between isomers:

- Chromatographic Separation : Gas Chromatography (GC) with polar columns (e.g., DB-WAX) can resolve (E) and (Z) isomers based on retention time differences due to polarity variations .

- Spectral Overlap : NMR chemical shifts may overlap, necessitating 2D techniques like -HSQC or NOESY to confirm spatial proximity of substituents.

- Mass Spectrometry Limitations : Fragmentation patterns are often identical; thus, coupling with retention indices or derivatization (e.g., ozonolysis) is recommended .

What methodologies are recommended for detecting 3-Hexen-2-one, 3,4-dimethyl- in environmental samples such as wastewater?

Experimental Design:

Environmental detection requires high-sensitivity techniques :

- Sample Preparation : Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME) to concentrate the compound from aqueous matrices .

- Instrumentation :

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (EI). Monitor ions at m/z 43 (base peak), 85, and 126.

- HPLC-UV : C18 column with detection at 210–240 nm (ketone absorption band).

- Validation : Spike recovery tests (80–120%) and limit of detection (LOD < 1 ppb) ensure method reliability .

How can mass spectrometry data be interpreted to identify 3-Hexen-2-one, 3,4-dimethyl- and its derivatives?

Data Analysis Workflow:

- Molecular Ion : Confirm the molecular ion peak at m/z 126 (CHO) .

- Fragmentation Pathways :

- α-cleavage near the ketone yields m/z 85 (CHCO–CH(CH)CHCH).

- McLafferty rearrangement (if applicable) produces m/z 58.

- Derivatization : Silylation (e.g., BSTFA) enhances volatility for GC-MS analysis of thermally labile derivatives .

What are the stability considerations for 3-Hexen-2-one, 3,4-dimethyl- under varying experimental conditions?

Advanced Stability Studies:

- Thermal Stability : Decomposes above 200°C, forming methyl ketones and alkenes. Store at 4°C in amber vials to prevent photodegradation.

- pH Sensitivity : Stable in neutral conditions but undergoes keto-enol tautomerism under acidic/basic conditions, altering reactivity .

- Oxidative Degradation : Susceptible to ozonolysis; use antioxidant stabilizers (e.g., BHT) in long-term storage.

Q. Table 2: Isomer-Specific Stability

| Isomer | Stability in Light | Stability in Air | Reference |

|---|---|---|---|

| (E) | Moderate | Low | |

| (Z) | Low | Moderate |

How do reaction mechanisms differ between (E)- and (Z)-3-Hexen-2-one, 3,4-dimethyl- in nucleophilic additions?

Mechanistic Insights:

- (E)-Isomer : Steric hindrance from the trans configuration slows nucleophilic attack at the carbonyl, favoring 1,2-addition.

- (Z)-Isomer : The cis arrangement allows conjugate addition (1,4-addition) due to reduced steric bulk.

- Catalytic Effects : Lewis acids (e.g., BF) enhance electrophilicity, while protic solvents stabilize transition states .

What advanced computational methods aid in predicting the physicochemical properties of 3-Hexen-2-one, 3,4-dimethyl-?

Computational Strategies:

- DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d).

- Molecular Dynamics (MD) : Simulate solubility parameters in water/octanol systems to estimate logP values.

- QSAR Models : Correlate structural descriptors (e.g., PSA = 34.14 Ų) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.